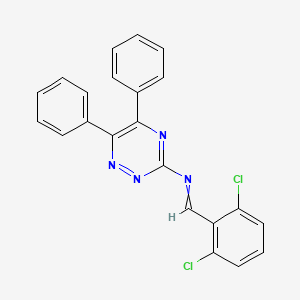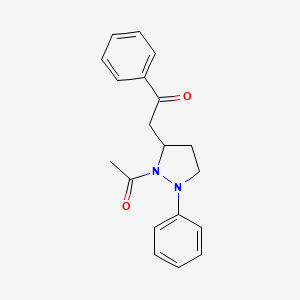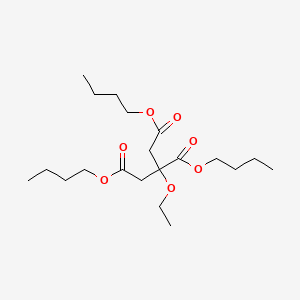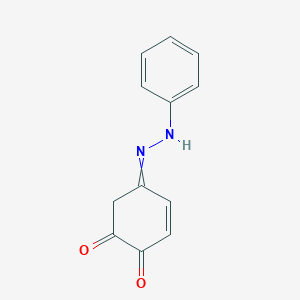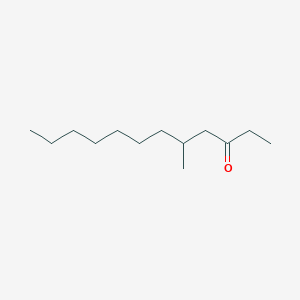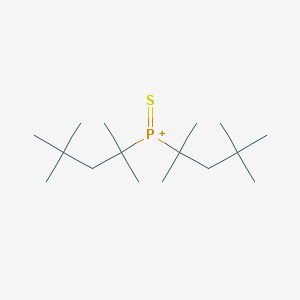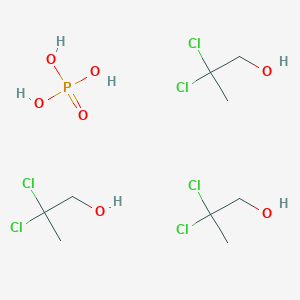
Phosphoric acid--2,2-dichloropropan-1-ol (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) is a chemical compound that combines phosphoric acid with 2,2-dichloropropan-1-ol in a 1:3 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,2-dichloropropan-1-ol (1/3) typically involves the reaction of phosphoric acid with 2,2-dichloropropan-1-ol. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of phosphoric acid–2,2-dichloropropan-1-ol (1/3) may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of phosphoric acid–2,2-dichloropropan-1-ol (1/3) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of phosphoric acid–2,2-dichloropropan-1-ol (1/3) depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of phosphoric acid–2,2-dichloropropan-1-ol (1/3) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and conditions.
Comparaison Avec Des Composés Similaires
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) can be compared with other similar compounds, such as:
1,3-Dichloropropan-2-ol: This compound has similar chemical properties but differs in its specific structure and reactivity.
2,2-Dichloropropanol: Another related compound with distinct chemical and physical properties.
Propriétés
Numéro CAS |
185030-32-4 |
|---|---|
Formule moléculaire |
C9H21Cl6O7P |
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
2,2-dichloropropan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6Cl2O.H3O4P/c3*1-3(4,5)2-6;1-5(2,3)4/h3*6H,2H2,1H3;(H3,1,2,3,4) |
Clé InChI |
ZDKRZQJDAAJXIK-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(Cl)Cl.CC(CO)(Cl)Cl.CC(CO)(Cl)Cl.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


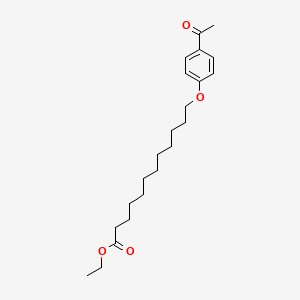
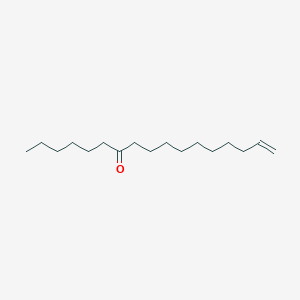
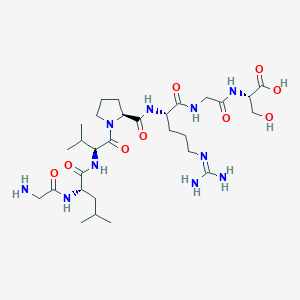
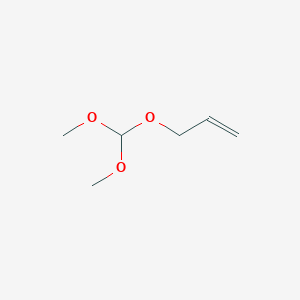
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
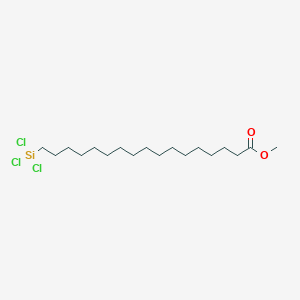
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
